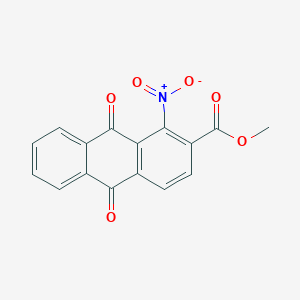
Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its nitro and ester functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves the nitration of anthraquinone derivatives followed by esterification. One common method includes the nitration of 9,10-anthraquinone with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting nitroanthraquinone is then esterified using methanol and a suitable catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions: Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate.
Substitution: Various substituted anthraquinone derivatives.
Ester Hydrolysis: 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and methanol.
科学的研究の応用
Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex anthraquinone derivatives. It is also employed in studies involving electron transfer and redox reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions may lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
- Methyl 3-methoxy-1-methyl-9,10-dioxo-8-(beta-D-glucopyranosyloxy)-9,10-dihydroanthracene-2-carboxylate
- Methyl 8-hydroxy-4,7-dimethoxy-1-methyl-9,10-dioxo-3-(beta-D-glucopyranosyloxy)-9,10-dihydroanthracene-2-carboxylate
Comparison: Methyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activities. In contrast, other similar compounds may have different substituents, such as methoxy or hydroxy groups, which influence their chemical behavior and applications .
特性
IUPAC Name |
methyl 1-nitro-9,10-dioxoanthracene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c1-23-16(20)11-7-6-10-12(13(11)17(21)22)15(19)9-5-3-2-4-8(9)14(10)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJKUUMZIGTZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5048933.png)
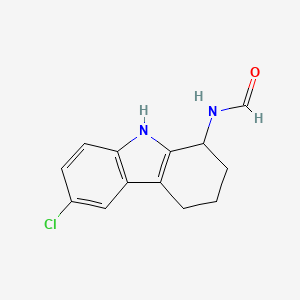
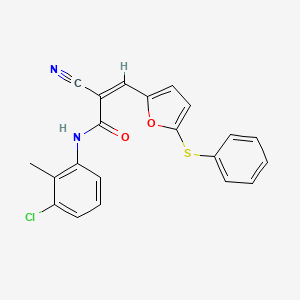
![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5048959.png)
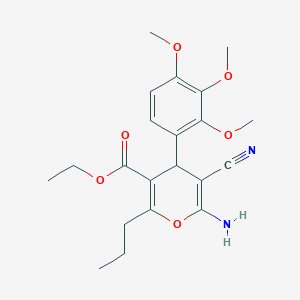
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-(3-nitrophenyl)-2-phenylacrylamide](/img/structure/B5048973.png)

![2,2,2-Trifluoro-1-[2-(4-hydroxyanilino)cyclohexen-1-yl]ethanone](/img/structure/B5049004.png)
![5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5049017.png)
![2-[(5Z)-5-{[5-(3-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B5049018.png)
![N-[1-(benzhydrylamino)-2-methylpropan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5049023.png)
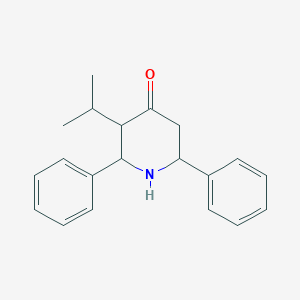
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5049030.png)
![2-[benzyl(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5049035.png)
